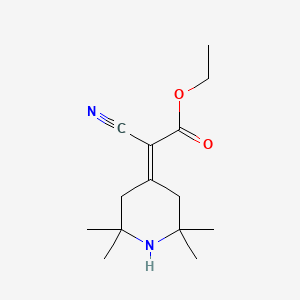

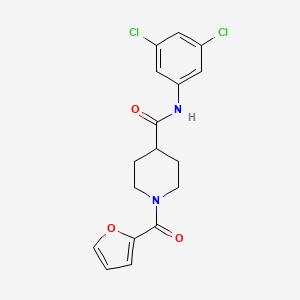

![molecular formula C23H25N3O3 B5547990 N-[(1-benzyl-1H-imidazol-2-yl)methyl]-7-methoxy-N-methylchromane-3-carboxamide](/img/structure/B5547990.png)

N-[(1-benzyl-1H-imidazol-2-yl)methyl]-7-methoxy-N-methylchromane-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to "N-[(1-benzyl-1H-imidazol-2-yl)methyl]-7-methoxy-N-methylchromane-3-carboxamide" often involves multi-step reactions, including cyclization, alkylation, and amide formation processes. A typical synthesis route might involve the formation of an imidazole ring, followed by its alkylation with a benzyl group, and subsequent introduction of the chromane moiety through a cross-coupling reaction. The final step usually involves the formation of the carboxamide group through reaction with an amine. While specific details for this compound are not readily available, related compounds have been synthesized through similar methodologies, indicating a complex yet achievable synthetic route (Bhaskar et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These studies reveal the orientation of the functional groups and the overall conformation of the molecule. For instance, the crystal and molecular structure of a similar compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, was reported, providing insights into its geometric parameters and intermolecular interactions (Richter et al., 2023).

Scientific Research Applications

1. Structural Studies and Synthesis Methods

- The compound's structure and synthesis are often explored in research. For instance, the crystal and molecular structures of related compounds, such as methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, have been investigated to understand their properties and potential applications (Richter et al., 2023).

2. Medicinal Chemistry and Drug Design

- Imidazole-based compounds, to which the query compound is related, are significant in medicinal chemistry. For example, research on thromboxane synthase inhibitors includes the study of imidazole derivatives (Manley et al., 1987). Such studies can provide insights into the therapeutic potential of related compounds.

3. Biochemical Interactions and Biological Activity

- The biological activity of similar compounds, such as N-(biphenylylmethyl)imidazoles, has been investigated, showing potential as angiotensin II receptor antagonists (Carini et al., 1991). This highlights the role of such compounds in biochemical pathways and their relevance in developing new drugs.

4. Chemical Reactions and Catalysis

- Research into imidazole compounds also extends to their use in chemical reactions and as catalysts. For example, N-heterocyclic carbenes, a family including imidazol-2-ylidenes, have been found efficient in transesterification and acylation reactions (Grasa et al., 2002). This indicates the broad applicability of such compounds in synthetic chemistry.

5. Molecular Engineering and Material Science

- Imidazole derivatives have been used in molecular engineering and material science. For instance, the synthesis and characterization of novel oxadiazole derivatives from benzimidazole have been reported, showcasing their potential in developing new materials (Vishwanathan & Gurupadayya, 2014).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions in the field of imidazole derivatives are likely to involve the development of new synthetic methods and the exploration of their biological activities . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their wide range of applications .

properties

IUPAC Name |

N-[(1-benzylimidazol-2-yl)methyl]-7-methoxy-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-25(15-22-24-10-11-26(22)14-17-6-4-3-5-7-17)23(27)19-12-18-8-9-20(28-2)13-21(18)29-16-19/h3-11,13,19H,12,14-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRNHYLHJYTSQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=NC=CN1CC2=CC=CC=C2)C(=O)C3CC4=C(C=C(C=C4)OC)OC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1-benzyl-1H-imidazol-2-yl)methyl]-7-methoxy-N-methylchromane-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 8-ethyl-4-[(2-furylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B5547909.png)

![6-methyl-N-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5547987.png)

![8-(2-amino-6-methyl-4-pyrimidinyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548006.png)

![5-(2-chlorophenyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-2-furamide](/img/structure/B5548024.png)

![1-{[2-(3-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5548031.png)

![2-[3-(5-chloro-1H-benzimidazol-2-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5548037.png)